![molecular formula C12H16 B1323654 3-(2,4-Dimethylphenyl)-2-methyl-1-propene CAS No. 57834-93-2](/img/structure/B1323654.png)
3-(2,4-Dimethylphenyl)-2-methyl-1-propene
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Description
3-(2,4-Dimethylphenyl)-2-methyl-1-propene, also known as 2,4-dimethyl-3-phenyl-1-propene, is an organic compound with a molecular formula of C10H14. It is a colorless liquid that is most commonly used as a solvent in the laboratory. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Scientific Research Applications
Corrosion Inhibition
Ammonium (2,4-dimethylphenyl)-dithiocarbamate, a compound related to 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, has been explored as a corrosion inhibitor against steel corrosion in acidic solutions. This compound adsorbs on the steel surface, providing both physical and chemical protection, with the methyl functionalized benzene ring enhancing hydrophobicity against corrosive environments (Kıcır et al., 2016).
Polymerization and Catalysis
Studies on propene-ethene copolymer elastomers revealed the impact of methyl substitution, like that in 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, on polymerization kinetics and microstructure. Catalysts with methyl substitutions influenced molecular weights and polymer properties, contributing to a better understanding of polymer science (Voegelé et al., 2002).
Chemical Decomposition
The decomposition of 1,1-dimethyl-1-silacyclobutane, a compound structurally similar to 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, was studied to understand catalytic processes and bond cleavages. This research provides insights into the behavior of methyl-substituted compounds under thermal stress (Tong & Shi, 2010).
X-ray Crystallography and Computational Studies
X-ray crystallography and computational studies on compounds like 3-(2,4-Dimethylphenyl)-2-methyl-1-propene provide deep insights into molecular structures and electronic properties, contributing to material science and molecular engineering (Nycz et al., 2011).
Selective Dimerization
The selective dimerization of propene, which is closely related to the structure of 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, catalyzed by nickel complexes in solution, was studied. Such research aids in the development of specialized catalysts for industrial chemical processes (Eberhardt & Griffin, 1970).
Molecular Complex Formation
Research on molecular complexes, such as those formed with compounds like 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, helps in understanding the interactions and binding properties of various chemicals, which is crucial in pharmaceutical and chemical engineering fields (Toda et al., 1985).
properties
IUPAC Name |
2,4-dimethyl-1-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)7-12-6-5-10(3)8-11(12)4/h5-6,8H,1,7H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRTXGLMVXOKBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641223 |
Source
|
Record name | 2,4-Dimethyl-1-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57834-93-2 |
Source
|
Record name | 2,4-Dimethyl-1-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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